molecular formula C11H16N2O2 B1280463 tert-Butyl (6-methylpyridin-2-yl)carbamate CAS No. 205676-84-2

tert-Butyl (6-methylpyridin-2-yl)carbamate

Cat. No. B1280463
M. Wt: 208.26 g/mol
InChI Key: XSVAARVWQDEAEL-UHFFFAOYSA-N
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Patent
US08653269B2

Procedure details

55.6 g (0.75 moles) of t-butanol and 450 mL of chloroform were added to a reaction system followed by blowing in 65.3 g (0.66 moles) of phosgene over the course of 2.5 hours while holding the internal temperature at −5° C. to 0° C., and then simultaneously supplying a mixed solution containing 32.4 g (0.30 moles) of 2-amino-6-picoline, 133.5 g (1.32 moles) of triethylamine and 300 mL of chloroform to the reaction system over the course of 2.5 hours using a metering pump (supply rate: 3 mL/min). After supplying the mixed solution, the solution was stirred for 1 hour at 0° C. Next, water and 28% sodium hydroxide were sequentially added while holding the internal temperature at 0° C. or lower. After separating the liquid, the aqueous phase was extracted with chloroform, and the organic phases were combined and mixed. A portion of the organic phase was sampled and subjected to quantitative analysis by HPLC. The target (6-methyl-pyridin-2-yl)-carbamic acid tert-butyl ester was obtained at yield of 98%. Only an extremely small amount of 1,3-bis-(6-methyl-pyridin-2-yl)-urea (urea compound) was present.
Quantity
55.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
65.3 g
Type
reactant
Reaction Step Two
Quantity
32.4 g
Type
reactant
Reaction Step Three
Quantity
133.5 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[C:6](Cl)(Cl)=[O:7].[NH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[N:12]=1.C(N(CC)CC)C.[OH-].[Na+]>O.C(Cl)(Cl)Cl>[C:1]([O:5][C:6](=[O:7])[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[N:12]=1)([CH3:4])([CH3:3])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
55.6 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
65.3 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Three
Name
Quantity
32.4 g
Type
reactant
Smiles
NC1=NC(=CC=C1)C
Name
Quantity
133.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −5° C. to 0° C.
CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
After separating the liquid
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with chloroform
ADDITION
Type
ADDITION
Details
mixed
ALIQUOT
Type
ALIQUOT
Details
A portion of the organic phase was sampled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=NC(=CC=C1)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.